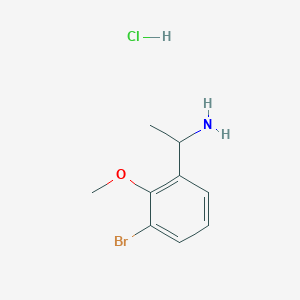![molecular formula C14H21ClN4 B1449556 ([1-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルメチル)シクロヘキシル]メチル)アミン塩酸塩 CAS No. 1986331-21-8](/img/structure/B1449556.png)
([1-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルメチル)シクロヘキシル]メチル)アミン塩酸塩
説明
The compound “([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another approach involves a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridines has been studied using various techniques . The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines .
Chemical Reactions Analysis
The chemical reactions of [1,2,4]triazolo[4,3-a]pyridines involve interactions with various biological targets. For instance, they have shown inhibitory activities toward c-Met/VEGFR-2 kinases . They also exhibit antiproliferative activities against various cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines have been studied. They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .
科学的研究の応用
抗ウイルス用途
[1,2,4]トリアゾロ[4,3-a]キノキサリン構造を有する化合物は、潜在的な抗ウイルス剤として合成されてきました . 合成された化合物は、プラーク減少アッセイを用いて抗ウイルス活性和細胞毒性スクリーニングにかけられました . これにより、注目すべき化合物は、潜在的に抗ウイルス用途を持つ可能性があることが示唆されます。
抗菌活性
[1,2,4]トリアゾロ[4,3-a]キノキサリン誘導体は、有望な抗菌活性を示しています . ピペラジンサブユニットまたはそのイソステアの存在は、融合トリアゾール環系の抗菌活性を高めます . したがって、注目すべき化合物は、新しい抗菌剤の開発に利用できる可能性があります。
複素環式化合物の合成
[1,2,4]トリアゾロ[4,3-a]ピリジン構造は、多くの天然産物に見られ、膨大な生物活性を示しています . したがって、注目すべき化合物は、これらの複素環式化合物の合成に利用できます。
医薬品化学および薬学の発展
窒素含有複素環式化合物は、多くの天然産物に見られ、膨大な生物活性を示しています . したがって、注目すべき化合物は、医薬品化学および薬学の発展に利用できます。
心血管疾患の治療
1,2,4-トリアゾロ[4,3-a]ピリジン構造を有する化合物は、心血管疾患の治療に利用されてきました . これにより、注目すべき化合物は、潜在的に心血管疾患の治療に用途を持つ可能性があることが示唆されます。
2型糖尿病の治療
1,2,4-トリアゾロ[4,3-a]ピリジン構造を有する化合物は、2型糖尿病の治療に利用されてきました . これにより、注目すべき化合物は、潜在的に2型糖尿病の治療に用途を持つ可能性があることが示唆されます。
作用機序
将来の方向性
生化学分析
Biochemical Properties
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in phosphorylation and rearrangement processes, such as haloacetylenes, which exhibit high reactivity in nucleophilic substitution reactions . The compound’s interaction with these enzymes can lead to the formation of fused heterocycles, which are of practical utility in various biochemical applications.
Cellular Effects
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit neuroprotective, antifungal, and antibacterial activities . These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high reactivity in nucleophilic substitution reactions allows it to form stable complexes with various biomolecules, thereby modulating their activity . This modulation can result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the presence of certain functional groups, such as nitro groups, can significantly affect the compound’s reactivity and stability . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antimicrobial activity. At higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies are essential for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. The compound’s involvement in phosphorylation and rearrangement processes highlights its significance in metabolic pathways that are crucial for cellular function and homeostasis .
Transport and Distribution
The transport and distribution of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise role in cellular processes and its potential therapeutic applications .
特性
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.ClH/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13;/h2,5-6,9H,1,3-4,7-8,10-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFMFKJHLFQPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


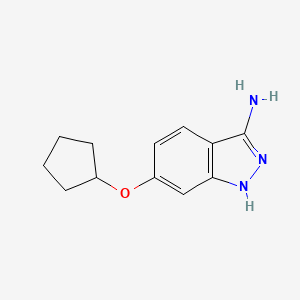
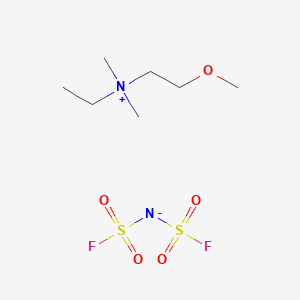

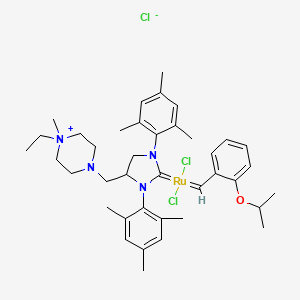

![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid](/img/structure/B1449484.png)
![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)
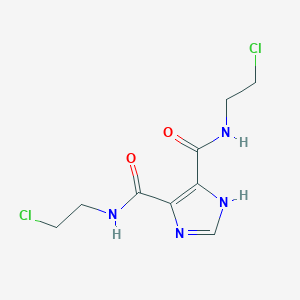
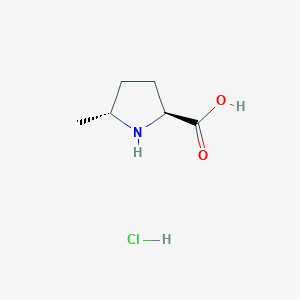
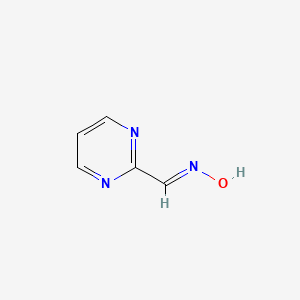
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)
